molecular formula C15H24N2O2 B5869511 1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine

Cat. No.: B5869511
M. Wt: 264.36 g/mol
InChI Key: FFTUXLGNIZTNAE-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine is an organic compound with a complex structure that includes a piperazine ring substituted with an ethoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-(4-ethoxyphenoxy)ethyl bromide, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

For industrial production, the synthesis process is optimized to increase yield and purity. This often involves the use of advanced purification techniques such as recrystallization and distillation. The industrial process aims to achieve high purity levels, often above 98%, and a total yield of over 70% .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenoxy)ethyl bromide
  • Ethyl 2-(4-ethoxyphenoxy)acetate
  • 2-(4-ethoxyphenoxy)acetohydrazide

Uniqueness

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine is unique due to its specific structure, which combines a piperazine ring with an ethoxyphenoxyethyl group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-18-14-4-6-15(7-5-14)19-13-12-17-10-8-16(2)9-11-17/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTUXLGNIZTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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